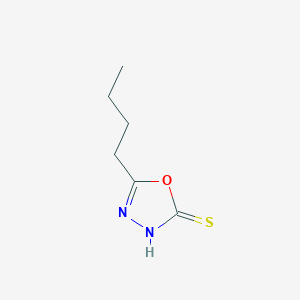

5-Butyl-1,3,4-oxadiazoline-2-thione

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H10N2OS |

|---|---|

Molekulargewicht |

158.22 g/mol |

IUPAC-Name |

5-butyl-3H-1,3,4-oxadiazole-2-thione |

InChI |

InChI=1S/C6H10N2OS/c1-2-3-4-5-7-8-6(10)9-5/h2-4H2,1H3,(H,8,10) |

InChI-Schlüssel |

HPDKGOQMXJNIDB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=NNC(=S)O1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemo Selective Transformations of 5 Butyl 1,3,4 Oxadiazoline 2 Thione

Advanced Synthetic Routes to 5-Butyl-1,3,4-oxadiazoline-2-thione Precursors

The primary precursor for the synthesis of this compound is pentanohydrazide, also known as valeric acid hydrazide. This acylhydrazide is typically prepared from the corresponding carboxylic acid or its ester derivative.

A common method for the synthesis of acylhydrazides involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). For instance, ethyl pentanoate can be refluxed with hydrazine hydrate in a suitable solvent like ethanol (B145695) to yield pentanohydrazide. The reaction is generally straightforward, with the hydrazide precipitating out of the solution upon cooling, which can then be purified by recrystallization.

An alternative route to acylhydrazides is the reaction of the corresponding acid chloride with hydrazine hydrate. This method is often faster but requires the prior synthesis of the acid chloride from the carboxylic acid using reagents like thionyl chloride or oxalyl chloride.

Optimization of Cyclization Reactions for Oxadiazoline Ring Formation

The formation of the 1,3,4-oxadiazoline-2-thione ring is a critical step in the synthesis of the target compound. The most widely employed method is the cyclization of an acylhydrazide with carbon disulfide in a basic medium. jchemrev.comneliti.comjchemrev.com

The reaction proceeds through the initial formation of a dithiocarbazate salt by the reaction of the acylhydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide (B78521) in an alcoholic solvent. This intermediate then undergoes intramolecular cyclization upon heating, followed by dehydration to afford the 5-substituted-1,3,4-oxadiazoline-2-thione. The final product is typically isolated by acidification of the reaction mixture. jchemrev.com

The choice of solvent and base can influence the reaction. While alcoholic potassium hydroxide is common, other bases and solvent systems have been explored to improve yields and reaction times.

Role of Reaction Conditions in Yield and Selectivity of this compound Synthesis

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters include temperature, reaction time, and the nature of the base and solvent.

For the cyclization of pentanohydrazide with carbon disulfide, the reaction is typically carried out at reflux temperature to ensure the completion of the cyclization and dehydration steps. The reaction time can vary from a few hours to overnight, and it is often monitored by thin-layer chromatography (TLC) to determine the point of completion.

The purity of the starting materials, particularly the pentanohydrazide, is also crucial for obtaining a high yield of the final product. Impurities in the acylhydrazide can lead to the formation of by-products and complicate the purification process.

| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |

| Pentanohydrazide | CS₂, KOH, Ethanol | Reflux, 8h | This compound | Not Reported | Inferred from jchemrev.comresearchgate.net |

| Octanohydrazide | CS₂, KOH, Ethanol | Reflux | 5-Heptyl-1,3,4-oxadiazole-2-thione | Not Reported | researchgate.net |

| Benzoic hydrazide | CS₂, KOH, Ethanol | Reflux | 5-Phenyl-1,3,4-oxadiazole-2-thione | Not Reported | researchgate.net |

Functionalization Strategies for the this compound Core

The this compound core possesses multiple reactive sites, including the nitrogen and sulfur atoms of the heterocyclic ring, which allow for a variety of functionalization reactions. This enables the synthesis of a diverse range of derivatives with potentially tailored properties.

Alkylation and Acylation Reactions on Nitrogen and Sulfur Atoms

The thione group in this compound exists in tautomeric equilibrium with the thiol form, making both the nitrogen and sulfur atoms available for electrophilic attack.

Alkylation: S-alkylation is a common transformation, typically achieved by reacting the thione with an alkyl halide in the presence of a base. This reaction leads to the formation of 2-alkylthio-1,3,4-oxadiazole derivatives. N-alkylation can also occur, particularly under different reaction conditions or with different alkylating agents.

Acylation: Acylation reactions can be directed to either the nitrogen or sulfur atom. S-acylation with acid chlorides or anhydrides in the presence of a base yields 2-acylthio-1,3,4-oxadiazole derivatives. N-acylation can also be achieved, leading to 3-acyl-5-butyl-1,3,4-oxadiazoline-2-thiones.

| Substrate | Reagent | Conditions | Product | Reference |

| 5-Aryl-1,3,4-oxadiazole-2-thione | Alkyl halide, Base | Varies | 2-Alkylthio-5-aryl-1,3,4-oxadiazole | Inferred from general principles |

| 5-Aryl-1,3,4-oxadiazole-2-thione | Acid chloride, Base | Varies | 2-Acylthio-5-aryl-1,3,4-oxadiazole | Inferred from general principles |

Halogenation and Cross-Coupling Methodologies

Further functionalization can be achieved through halogenation of the oxadiazole ring, followed by cross-coupling reactions to introduce a wide array of substituents.

Halogenation: While direct halogenation of the this compound is not commonly reported, the synthesis of 2-halo-5-substituted-1,3,4-oxadiazoles is a known process. This often involves the cyclization of a diacylhydrazine derivative with a halogenating agent or the conversion of a 2-amino or 2-hydroxy derivative to the corresponding halide.

Cross-Coupling Reactions: The resulting 2-halo-5-butyl-1,3,4-oxadiazole can then be utilized in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.netrsc.orgnih.gov This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position of the oxadiazole ring, providing a powerful tool for creating molecular diversity.

| Substrate | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Thiophene-2-boronic acid | Pd(PPh₃)₄/Na₂CO₃ | 2,5-bis(4-(thiophen-2-yl)phenyl)-1,3,4-oxadiazole | 92 | researchgate.net |

| 3-Chloro-5-(pyridin-2-yl)-1,3,4-oxadiazole | Phenylboronic acid | PdCl₂(dtbpf)/K₂CO₃ | 3-Phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole | 95 | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of heterocyclic compounds is a growing area of research, aimed at reducing the environmental impact of chemical processes. For the synthesis of this compound and its derivatives, several green approaches can be considered.

One key area is the use of alternative, more environmentally benign solvents. Water has been explored as a solvent for some steps in oxadiazole synthesis, particularly in cross-coupling reactions. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. jchemrev.com

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, is also a key green chemistry strategy. This approach reduces solvent usage, waste generation, and energy consumption. organic-chemistry.org Furthermore, the use of catalytic rather than stoichiometric reagents minimizes waste and improves atom economy. For example, the use of catalytic amounts of iodine in some cyclization reactions represents a greener alternative to traditional stoichiometric oxidants. organic-chemistry.org

Elucidation of Reaction Mechanisms and Chemical Reactivity of 5 Butyl 1,3,4 Oxadiazoline 2 Thione

Mechanistic Investigations of Nucleophilic and Electrophilic Pathways

The chemical reactivity of 5-Butyl-1,3,4-oxadiazoline-2-thione is largely dictated by the presence of the thione group and the heterocyclic ring system. The compound exists in a tautomeric equilibrium between the thione and thiol forms, although spectroscopic evidence suggests the thione form is predominant in solution. researchgate.netjmchemsci.com This equilibrium is a crucial determinant of its reaction pathways.

The primary site for nucleophilic attack is the exocyclic sulfur atom. The thione group can be readily S-alkylated, S-acylated, or undergo Mannich-type reactions. For instance, reaction with various alkyl halides in the presence of a base leads to the formation of the corresponding 2-thioether derivatives. The general mechanism involves the deprotonation of the N-H group in the thione tautomer (or the S-H group in the thiol tautomer) to form a highly nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide in an SN2 fashion.

Electrophilic reactions , while less common, can occur at the nitrogen atoms of the oxadiazole ring. The lone pair of electrons on the nitrogen atoms can participate in reactions with strong electrophiles. However, the electron-withdrawing nature of the thione group and the oxygen atom in the ring tends to decrease the nucleophilicity of the ring nitrogens. Protonation and subsequent reactions at the nitrogen atoms are plausible under strongly acidic conditions. The butyl group at the 5-position, being an electron-donating group, can slightly modulate the electron density of the ring system, potentially influencing the regioselectivity of electrophilic attack.

Thermochemical Analysis of Reactivity and Stability

Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate key thermochemical parameters. These calculations would likely reveal that the thione tautomer is thermodynamically more stable than the thiol tautomer, a finding that aligns with experimental observations for related compounds. researchgate.net The stability can be attributed to the greater bond energy of the C=O and C-S bonds in the thione form compared to the C-O and C=S bonds in the thiol form.

Spectroscopic Characterization of Intermediates and Products in Chemical Transformations

The elucidation of reaction pathways and the identification of products and intermediates heavily rely on various spectroscopic techniques.

Advanced NMR Spectroscopy for Probing Reaction Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and its derivatives.

¹H NMR: The proton NMR spectrum would show characteristic signals for the butyl group protons. The chemical shifts and coupling patterns of the methylene (B1212753) groups adjacent to the oxadiazole ring and the terminal methyl group would be clearly identifiable. The N-H proton of the thione tautomer would typically appear as a broad singlet at a downfield chemical shift. In the case of S-alkylation, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group would confirm the reaction.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The C=S carbon would resonate at a characteristic downfield position. The carbons of the butyl group and the C5 carbon of the oxadiazole ring would also have distinct chemical shifts.

Advanced Techniques: Techniques like 2D NMR (COSY, HSQC, HMBC) would be invaluable in unambiguously assigning all proton and carbon signals, especially for more complex reaction products. Saturation Transfer Difference (STD) NMR could be used to study the binding of the molecule to larger biomolecules, providing insights into its potential biological activity.

Representative ¹H NMR Data for a 5-Substituted-1,3,4-oxadiazole-2-thione Derivative:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 13.70 | s | - |

| Aromatic-H | 7.65 - 6.56 | m | - |

(Data is representative for a furan-substituted derivative and serves as an illustrative example) researchgate.net

Mass Spectrometry in Elucidating Reaction Products and Fragmentation Patterns

Mass spectrometry (MS) is crucial for determining the molecular weight of the parent compound and its reaction products, as well as for obtaining structural information through fragmentation analysis.

Electron Ionization (EI): EI-MS would likely show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of this compound. The fragmentation pattern would be expected to involve the loss of the butyl group, cleavage of the oxadiazole ring, and elimination of small neutral molecules like CO, N₂, and CS.

Electrospray Ionization (ESI): ESI-MS is a softer ionization technique that is particularly useful for analyzing reaction products, especially salts and polar molecules. It would typically show the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺.

Representative Mass Spectrometry Data for a 5-Substituted-1,3,4-oxadiazol-2-ylthio Derivative:

| Compound | m/z (ESI-MS) |

| 4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-phenyl-1H-1,2,3-triazole | 336 [M+H]⁺ |

(Data from a related compound to illustrate the application of mass spectrometry) nih.gov

Vibrational Spectroscopy for Structural and Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration would appear as a broad band in the region of 3100-3300 cm⁻¹. The C=S stretching vibration, a key indicator of the thione form, would be observed around 1250-1350 cm⁻¹. The C=N stretching of the oxadiazole ring would appear in the 1600-1650 cm⁻¹ region. Upon S-alkylation, the N-H band would disappear, and new C-H stretching bands from the introduced alkyl group would be observed.

Representative FTIR Spectral Data for 5-Substituted-1,3,4-oxadiazole-2-thiones:

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H stretch | 3100 - 3360 |

| C=N stretch | 1600 - 1650 |

| C=S stretch | 1250 - 1330 |

(Data compiled from various sources for related compounds) researchgate.nettubitak.gov.trmdpi.com

Theoretical and Computational Chemistry Studies of 5 Butyl 1,3,4 Oxadiazoline 2 Thione

Molecular Orbital Analysis and Reactivity Indices

The analysis of molecular orbitals and reactivity indices, which provides insights into the chemical behavior of a compound, has not been specifically reported for 5-Butyl-1,3,4-oxadiazoline-2-thione.

There are no available studies on the Frontier Molecular Orbital (FMO) theory applied to this compound. Such studies would be valuable for predicting its reactivity and potential reaction pathways.

Information regarding the electrostatic potential surfaces and charge distribution for this compound is not present in the reviewed literature. This type of analysis is crucial for understanding intermolecular interactions.

Molecular Dynamics Simulations of this compound

While molecular dynamics simulations have been employed to study other 1,3,4-oxadiazole (B1194373) derivatives, no such simulations have been published for this compound. nih.gov These simulations would be instrumental in understanding the dynamic behavior of the molecule in various environments.

Conformational Analysis and Tautomerism

The molecular structure of this compound is characterized by a planar five-membered 1,3,4-oxadiazole ring and a flexible butyl chain. The planarity of the oxadiazole ring is a common feature among this class of compounds, which contributes to its aromatic character and thermal stability. researchgate.net The butyl group, being an alkyl chain, can adopt various conformations through rotation around its single bonds. These conformations are expected to have minimal impact on the electronic structure of the heterocyclic ring itself.

A key aspect of the molecular structure of 1,3,4-oxadiazole-2-thiones is the existence of thione-thiol tautomerism. researchgate.net The compound can exist in two tautomeric forms: the thione form (A) and the thiol form (B), which are in equilibrium.

Thione Form (A): 5-butyl-1,3,4-oxadiazole-2(3H)-thione

Thiol Form (B): 5-butyl-1,3,4-oxadiazole-2-thiol

Studies on analogous compounds, such as 5-furan-2-yl researchgate.netnih.govresearchgate.netoxadiazole-2-thiol, have shown that the thione form is generally the more stable tautomer in both the solid state and in solution. researchgate.netnih.gov This preference for the thione tautomer is a common characteristic of this heterocyclic system. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers for various 5-substituted derivatives. These calculations typically show that the thione form is energetically favored over the thiol form. The energy difference between the two tautomers, however, can be influenced by the nature of the substituent at the 5-position.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Chemical Structure | IUPAC Name |

| Thione (A) | (Structure of thione form) | 5-butyl-1,3,4-oxadiazole-2(3H)-thione |

| Thiol (B) | (Structure of thiol form) | 5-butyl-1,3,4-oxadiazole-2-thiol |

Solvent Effects on Molecular Behavior

The surrounding medium, particularly the solvent, can significantly influence the molecular behavior of this compound, most notably affecting the thione-thiol tautomeric equilibrium. The polarity of the solvent plays a crucial role in stabilizing one tautomer over the other.

The thione form, with its C=S double bond and an N-H group, is generally more polar than the thiol form, which contains an S-H group. Consequently, polar solvents are expected to stabilize the thione form to a greater extent through dipole-dipole interactions and hydrogen bonding. In contrast, non-polar solvents would have a less pronounced effect on the equilibrium, or might slightly favor the less polar thiol form.

Theoretical models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations to simulate the effects of different solvents on molecular properties. These computational approaches allow for the prediction of how the relative energies of the thione and thiol tautomers change in solvents of varying dielectric constants. For related 1,3,4-oxadiazole-2-thiones, these studies generally predict an increased stabilization of the thione tautomer with increasing solvent polarity.

Table 2: Expected Influence of Solvent Polarity on Tautomeric Equilibrium

| Solvent Type | Expected Predominant Tautomer | Rationale |

| Polar Protic (e.g., Ethanol (B145695), Water) | Thione | Strong stabilization of the polar thione form through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic (e.g., DMSO, Acetone) | Thione | Stabilization of the polar thione form through dipole-dipole interactions. |

| Non-Polar (e.g., Hexane, Toluene) | Thiol (or reduced preference for thione) | Reduced stabilization of the polar thione form, leading to a potential shift towards the less polar thiol tautomer. |

Structure Activity Relationship Sar Investigations of 5 Butyl 1,3,4 Oxadiazoline 2 Thione and Its Derivatives

Rational Design and Synthesis of Analogs Based on the 5-Butyl-1,3,4-oxadiazoline-2-thione Scaffold

The rational design of analogs of this compound is primarily driven by the desire to modulate its physicochemical and pharmacokinetic properties to enhance biological efficacy. The 1,3,4-oxadiazole-2-thione core is a key pharmacophore, and modifications are typically introduced at the 5-position of the oxadiazole ring and at the sulfur atom of the thione group.

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones generally follows a well-established synthetic route. The process typically begins with the reaction of a carboxylic acid hydrazide with carbon disulfide in an alkaline medium, usually an alcoholic solution of potassium hydroxide (B78521). Subsequent acidification of the reaction mixture leads to the cyclization and formation of the desired 5-substituted-1,3,4-oxadiazole-2-thione. For the synthesis of this compound, the starting material would be valeric acid hydrazide.

To explore the SAR, a variety of analogs can be synthesized by introducing different alkyl or aryl substituents at the 5-position. For instance, studies have been conducted on derivatives with aryl groups at this position to investigate the influence of electronic and steric effects on activity. neliti.com Furthermore, the thione group can exist in tautomeric equilibrium with the thiol form, allowing for S-alkylation or the formation of Mannich bases, thereby introducing further diversity into the molecular structure. nih.gov The synthesis of S-substituted derivatives often involves the reaction of the 5-substituted-1,3,4-oxadiazole-2-thiol with various alkyl or aryl halides. nih.gov

The rationale behind these modifications is to systematically probe the chemical space around the core scaffold. For example, varying the length and branching of the alkyl chain at the 5-position can provide insights into the optimal lipophilicity for a specific biological target. The introduction of aromatic rings can facilitate π-π stacking interactions with biological receptors, while the addition of polar groups can improve aqueous solubility and hydrogen bonding capacity.

Correlation Between Structural Modifications and Modulated Biological Activities

The biological activities of 1,3,4-oxadiazole-2-thione derivatives are significantly influenced by the nature of the substituent at the 5-position. While specific data for this compound is limited in publicly available research, general trends can be inferred from studies on analogous compounds.

Research on a series of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives has demonstrated a range of antimicrobial activities. For example, a compound with a 4-fluorophenyl substituent at the 5-position showed notable activity against E. coli and S. pneumoniae. nih.gov In another study, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione exhibited a broad spectrum of antibacterial activity. nih.gov

The length of the alkyl chain at the 5-position has also been shown to be a critical determinant of activity. In a study on N-alkyl derivatives of 2,5-diamino-1,3,4-oxadiazole, compounds with 10 to 12 carbon atoms in the alkyl chain displayed the highest antimicrobial activity. nih.gov This suggests that lipophilicity plays a crucial role in the mechanism of action, likely by facilitating passage through cell membranes.

Furthermore, modifications at the thione sulfur atom have been explored. The synthesis of S-substituted derivatives has led to compounds with potent biological activities, including antimycobacterial effects. nih.gov The introduction of different functionalities at this position can influence the compound's ability to interact with specific biological targets.

The following interactive table summarizes the biological activities of some 5-substituted-1,3,4-oxadiazole-2-thione derivatives, highlighting the influence of different substituents on their efficacy.

| Compound ID | 5-Substituent | Modification | Biological Activity | Reference |

| 1 | 4-Fluorophenyl | - | Active against E. coli and S. pneumoniae | nih.gov |

| 2 | 3,4-Dimethoxyphenyl | N-Mannich base | Broad-spectrum antibacterial activity | nih.gov |

| 3 | Long alkyl chain (C10-C12) | N-alkylamino | High antimicrobial activity | nih.gov |

| 4 | 3,5-Dinitrophenyl | S-substituted | Potent antimycobacterial activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR studies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of new, unsynthesized compounds and provide insights into the key structural features required for activity.

Pharmacophore modeling is another computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the 1,3,4-oxadiazole-2-thione scaffold, key pharmacophoric features likely include:

Hydrogen Bond Acceptors: The nitrogen atoms and the oxygen atom of the oxadiazole ring can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group in the thione tautomer can act as a hydrogen bond donor.

Hydrophobic Features: The 5-butyl group provides a significant hydrophobic region, which can be crucial for binding to hydrophobic pockets in target proteins.

The Thione/Thiol Group: This group can participate in hydrogen bonding or coordinate with metal ions in metalloenzymes.

A study on 1,3,4-oxadiazole (B1194373) derivatives as thymidine (B127349) phosphorylase inhibitors identified key pharmacophoric features through 3D-QSAR pharmacophore modeling. researchgate.net Although not specific to the 5-butyl analog, such studies provide a framework for understanding the crucial interactions between the oxadiazole scaffold and its biological targets. The identification of these features is instrumental in the rational design of new, more potent analogs of this compound.

Mechanistic Biological Investigations of 5 Butyl 1,3,4 Oxadiazoline 2 Thione

In Vitro Enzyme Inhibition Studies

Kinetic Analysis of Enzyme-5-Butyl-1,3,4-oxadiazoline-2-thione Interactions

No data is available on the kinetic analysis of enzyme interactions with 5-Butyl-1,3,4-oxadiazoline-2-thione.

Identification of Specific Enzyme Targets Modulated by this compound

There is no information identifying specific enzyme targets for this compound.

Receptor Binding Profiling and Ligand-Target Interactions

Molecular Docking and Virtual Screening Approaches for Target Identification

No molecular docking or virtual screening studies have been published specifically for this compound.

Binding Affinity Determinations

There is no available data on the binding affinity of this compound to any biological target.

Cellular Pathway Modulation in In Vitro Systems

Information regarding the modulation of cellular pathways by this compound in in vitro systems is not present in the scientific literature.

Investigation of Intracellular Signaling Cascade Perturbations

There is no available data from published studies to describe how this compound may perturb intracellular signaling cascades. Research into its potential interactions with key signaling pathways, such as those involving protein kinases, phosphatases, or second messengers, has not been reported.

Analysis of Gene Expression and Protein Regulation in Cell Culture Models

Similarly, the scientific literature lacks any analysis of how this compound may alter gene expression or regulate protein levels in any cell culture model. Studies employing techniques like quantitative PCR (qPCR), microarrays, RNA-sequencing, or proteomic analyses to investigate the effects of this specific compound are not present in the public domain.

Advanced Characterization and Structural Elucidation of 5 Butyl 1,3,4 Oxadiazoline 2 Thione Complexes

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

The crystal structure of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione reveals a planar oxadiazole ring. This planarity, coupled with the electronic nature of the constituent atoms, facilitates significant π-electron delocalization across the heterocyclic system. In the solid state, these molecules tend to form centrosymmetric dimers through intermolecular hydrogen bonding between the N-H group of one molecule and the thione sulfur atom of a neighboring molecule. This interaction is a key feature of the crystal packing.

Table 1: Representative Crystallographic Data for an Analogous 5-Substituted-1,3,4-oxadiazole-2(3H)-thione

| Parameter | 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 11.3414(15) Åb = 4.6589(16) Åc = 16.0242(7) Åα = 90°β = 103.845(5)°γ = 90° |

| Volume (ų) | 822.1(3) |

| Z (Molecules/unit cell) | 4 |

| Key Bond Lengths (Å) | C=S: ~1.67C-N: ~1.37-1.39N-N: ~1.39C-O: ~1.35 |

| Key Intermolecular Interaction | N-H···S hydrogen bonding |

Note: The data presented is for an analogous compound and serves to illustrate the expected structural features of 5-butyl-1,3,4-oxadiazoline-2-thione.

The butyl group in this compound, being a flexible alkyl chain, would likely influence the crystal packing by introducing van der Waals interactions, potentially leading to a different packing motif compared to its phenyl-substituted counterpart. The determination of the absolute stereochemistry would be particularly critical if chiral centers were introduced into the butyl chain or other parts of the molecule.

High-Resolution Mass Spectrometry for Metabolite Identification in In Vitro Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the metabolic pathways of chemical compounds. By providing highly accurate mass measurements, HRMS allows for the determination of elemental compositions of metabolites formed during in vitro studies, typically using liver microsomes or other enzyme preparations.

While specific in vitro metabolism studies on this compound are not extensively documented, general metabolic pathways for related heterocyclic compounds can be predicted. The electron ionization mass spectrometry of various 1,3,4-oxadiazole (B1194373) derivatives shows that fragmentation often occurs through the cleavage of the C-O, C-N, and N-N bonds within the oxadiazole ring. nist.gov

For this compound, likely metabolic transformations would involve the alkyl chain. Potential in vitro metabolites that could be identified by HRMS include:

Hydroxylation: Oxidation of the butyl chain at various positions to form hydroxylated metabolites.

Oxidation: Further oxidation of the hydroxylated metabolites to ketones or carboxylic acids.

N-dealkylation or S-dealkylation: If the nitrogen or sulfur atoms are further substituted.

Ring Opening: Cleavage of the oxadiazole ring, although this is generally less common for this stable heterocyclic system.

In silico tools can also be employed to predict potential metabolites. For instance, studies on compounds like 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol have utilized software to predict sites of metabolism. researchgate.net

Table 2: Hypothetical In Vitro Metabolites of this compound and their Expected HRMS Signatures

| Hypothetical Metabolite | Proposed Metabolic Reaction | Expected Exact Mass (Monoisotopic) |

| Parent Compound | - | 172.0568 |

| Hydroxylated Metabolite | Hydroxylation of the butyl chain | 188.0517 |

| Carbonyl Metabolite | Oxidation of a secondary alcohol | 186.0361 |

| Carboxylic Acid Metabolite | Oxidation of a primary alcohol | 202.0310 |

Note: This table presents hypothetical data to illustrate the application of HRMS in metabolite identification for the target compound.

The fragmentation pattern of the parent compound and its metabolites in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation.

Chiroptical Spectroscopy for Stereochemical Assignment of Derivatives

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is vital for determining the stereochemistry of chiral molecules. If this compound were modified to introduce a chiral center, for example by substitution on the butyl chain or at the nitrogen atom of the oxadiazole ring, chiroptical methods would be essential for assigning the absolute configuration of the resulting enantiomers.

While specific chiroptical studies on derivatives of this compound are not prevalent, research on other chiral heterocyclic systems demonstrates the power of this technique. For instance, studies on chiral 1,3,4-oxadiazole derivatives have shown that the sign and intensity of the Cotton effects in their CD spectra can be correlated with their absolute configuration. nih.govrsc.org

The electronic transitions of the 1,3,4-oxadiazole-2-thione chromophore would give rise to characteristic CD signals. The n → π* and π → π* transitions of the C=S and C=N chromophores within the heterocyclic ring are inherently dissymmetric in a chiral environment and would be observable in the CD spectrum.

Table 3: Representative Application of Chiroptical Spectroscopy for Stereochemical Analysis

| Technique | Application | Expected Observations for a Chiral Derivative |

| Circular Dichroism (CD) | Determination of absolute configuration of enantiomers. | - Positive or negative Cotton effects corresponding to electronic transitions.- Mirror-image CD spectra for enantiomeric pairs. |

| Optical Rotatory Dispersion (ORD) | Measurement of the change in optical rotation with wavelength. | - Plain or anomalous ORD curves that can be correlated with stereochemistry. |

| Vibrational Circular Dichroism (VCD) | Stereochemical analysis based on infrared vibrational transitions. | - Differential absorption of left and right circularly polarized infrared radiation, providing a detailed stereochemical fingerprint. |

The stereochemical assignment would typically be supported by quantum-chemical calculations to predict the CD spectrum for a given absolute configuration, which is then compared with the experimental spectrum. This combination of experimental and theoretical approaches provides a high degree of confidence in the stereochemical assignment of novel chiral derivatives of this compound.

Emerging Research Applications of 5 Butyl 1,3,4 Oxadiazoline 2 Thione in Chemical and Biological Sciences

Development as Lead Compounds in Agrochemical Research

The 1,3,4-oxadiazole (B1194373) scaffold is a recognized pharmacophore in the development of agrochemicals, exhibiting a range of activities that are crucial for modern agriculture. nih.govresearchgate.net Derivatives of this heterocyclic system have been investigated for their potential to protect crops from various pests and weeds. nih.govresearchgate.net

Pest Management Strategies

Compounds based on the 1,3,4-oxadiazole ring have demonstrated notable insecticidal properties. researchgate.net For instance, derivatives such as metoxadiazone (B1210434) are utilized as insecticides. While specific data on the insecticidal activity of 5-Butyl-1,3,4-oxadiazoline-2-thione is not extensively documented, the known efficacy of its analogs suggests its potential as a lead compound for the development of new pest management agents. The lipophilic nature of the butyl group could potentially enhance the compound's penetration through the insect cuticle, a desirable trait for contact insecticides.

Herbicidal Activity Mechanisms

Certain 1,3,4-oxadiazole derivatives are known for their herbicidal effects. researchgate.net The commercial herbicide oxadiazone is a prominent example. Research into other derivatives has shown that they can exhibit significant herbicidal activity against various weed species. The mechanism of action for such compounds can vary, but they often interfere with essential biochemical pathways in the target plants. The structural features of this compound make it a candidate for investigation into its potential herbicidal properties.

Potential as Pharmaceutical Scaffolds for Novel Therapeutic Agents

The 1,3,4-oxadiazole-2-thione core is a highly valued scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. neliti.comresearchgate.net This heterocycle is considered a bioisostere of carboxylic acids and amides, which can lead to improved pharmacological properties. nih.gov Numerous derivatives have been synthesized and evaluated for their therapeutic potential, particularly as anticancer and antimicrobial agents. nih.govnih.govnih.gov

Scaffold Derivatization for Enhanced Biological Activity

The biological activity of 1,3,4-oxadiazole-2-thione derivatives can be significantly modulated through derivatization at various positions of the heterocyclic ring. The synthesis of N-Mannich bases, for example, has been a successful strategy to enhance the antimicrobial and antiproliferative activities of these compounds. nih.gov Studies on 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have shown that the introduction of different amine moieties via a methylene (B1212753) bridge at the N-3 position can lead to potent antibacterial and antifungal agents. nih.gov

Furthermore, the substitution at the 5-position of the oxadiazole ring plays a crucial role in determining the compound's biological profile. For instance, derivatives with substituted phenyl rings at this position have been extensively investigated for their anticancer properties. nih.govresearchgate.net These studies have revealed that the nature and position of substituents on the phenyl ring can significantly influence the cytotoxic activity against various cancer cell lines. nih.govnih.govresearchgate.net

Lead Optimization Strategies

Lead optimization of 1,3,4-oxadiazole-2-thione scaffolds often involves strategies to improve potency, selectivity, and pharmacokinetic properties. One common approach is the hybridization of the oxadiazole core with other pharmacologically active moieties. This can result in synergistic effects and the development of multi-target agents.

The following table summarizes the biological activities of some representative 1,3,4-oxadiazole-2-thione derivatives:

| Compound/Derivative Class | Biological Activity | Key Findings | Citations |

| 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- nih.govnih.govresearchgate.netoxadiazole-2-thiones | Anticancer, Tubulin Polymerization Inhibition | Displayed weak to moderate cytotoxic activity against various cancer cell lines. Some derivatives showed significant tubulin polymerization inhibition. | nih.govresearchgate.net |

| N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | Antibacterial, Antifungal, Antiproliferative | Showed broad-spectrum antibacterial and antifungal activity. Also exhibited antiproliferative effects against several cancer cell lines. | nih.gov |

| 5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-thione | Antimicrobial | Moderately active against Candida krusei and other bacteria and fungi. | nih.gov |

| 5-aryl-1,3,4-oxadiazole-2-thiol derivatives | Antimicrobial | Showed stronger activity against E. coli and S. pneumoniae compared to ampicillin. | nih.gov |

Contributions to Materials Science and Polymer Chemistry

The 1,3,4-oxadiazole ring is not only a valuable component in biologically active molecules but also a useful building block in materials science. Polymers incorporating this heterocyclic unit are known for their excellent thermal stability and have been investigated for applications in advanced technologies. The rigid structure of the oxadiazole ring can impart desirable properties to polymers, such as high glass transition temperatures and resistance to degradation at elevated temperatures.

While specific research on polymers derived from this compound is not widely available, the general properties of polyoxadiazoles suggest potential applications. The introduction of a flexible butyl chain could modify the polymer's properties, potentially leading to materials with tailored solubility, processability, and mechanical characteristics. For instance, a 5-heptyl-1,3,4-oxadiazole-2-thione has been synthesized for use as a chelating collector in mineral recovery, indicating the utility of alkyl-substituted oxadiazole-thiones in industrial applications. researchgate.net This suggests that this compound could also find use in the development of functional polymers and materials with specific applications.

Ligand Design for Metal Complexation

The 1,3,4-oxadiazole-2-thione scaffold is a subject of significant interest in coordination chemistry due to its versatile binding capabilities. These molecules possess multiple potential donor sites, namely the two endocyclic nitrogen atoms and the exocyclic sulfur atom, allowing them to act as monodentate, bidentate, or bridging ligands. The coordination behavior of 5-substituted-1,3,4-oxadiazole-2-thiones is influenced by several factors, including the nature of the substituent at the 5-position, the metal ion, and the reaction conditions.

While direct studies on this compound are limited, research on analogous compounds provides valuable insights into its potential for ligand design. The coordination chemistry of 1,3,4-oxadiazole-2-thiones often involves the thione group, which can exist in tautomeric equilibrium with a thiol form. researchgate.netmdpi.com This equilibrium allows for coordination through the sulfur atom, which is a common binding mode. edu.krdresearchgate.net

In various studies, 5-substituted-1,3,4-oxadiazole-2-thiones have been shown to coordinate with a range of transition metals. For instance, complexes of 5-phenyl-1,3,4-oxadiazole-2-thione with Pd(II), Pt(II), Co(II), and Ni(II) have been synthesized and characterized. researchgate.net In these complexes, the ligand was found to coordinate through the sulfur atom. Similarly, a study on 3-N-methylanilinomethyl-5-o-chlorophenyl-1,3,4-oxadiazole-2-thione reported its coordination with Fe(III), Co(II), Ni(II), Cu(I), Zn(II), Cd(II), Hg(II), Pb(II), and Ag(I), acting as a monodentate ligand through either the N(4) of the oxadiazole ring or the exocyclic sulfur, and as a bidentate bridging ligand in the case of Cd(II). tsijournals.com

The presence of the butyl group in this compound is expected to enhance its solubility in less polar organic solvents compared to its aryl-substituted counterparts, which could be advantageous for certain synthetic applications. The electron-donating nature of the butyl group may also subtly influence the electron density on the heterocyclic ring and the donor atoms, potentially affecting the stability and electronic properties of the resulting metal complexes.

Table 1: Coordination Behavior of 5-Substituted-1,3,4-oxadiazole-2-thione Analogs with Various Metal Ions

| 5-Substituent | Metal Ion(s) | Coordination Mode | Reference(s) |

| Phenyl | Pd(II), Pt(II), Co(II), Ni(II) | Monodentate (via S) | researchgate.net |

| o-chlorophenyl | Fe(III), Co(II), Ni(II), Cu(I), Zn(II), Hg(II), Pb(II), Ag(I) | Monodentate (via N(4) or S) | tsijournals.com |

| o-chlorophenyl | Cd(II) | Bidentate bridging | tsijournals.com |

| Heptyl | Antimony | Chelating | researchgate.net |

| Aryl | General | Potential for coordination via exocyclic sulfur or endocyclic nitrogen | edu.krdneliti.comresearchgate.netjaptronline.com |

Precursors for Functional Polymers

The application of this compound as a precursor for functional polymers is an emerging area of research with significant potential. The heterocyclic ring and the thione group offer reactive sites for polymerization reactions, leading to novel polymeric materials with tailored properties.

While extensive research on the polymerization of this specific compound is not yet available, studies on related 1,3,4-oxadiazole derivatives suggest possible routes. One potential application is in the development of polymers with biological activity. For example, derivatives of 1,3,4-oxadiazole-2-thione have been investigated for their ability to inhibit tubulin polymerization, a key target in cancer therapy. nih.govresearchgate.net Although this research focuses on the biological effect of small molecules, it highlights the interaction of the oxadiazole thione moiety with biological macromolecules, suggesting that polymers incorporating this heterocycle could be designed for biomedical applications.

The thione group (C=S) and the secondary amine within the ring can participate in various polymerization reactions. For instance, the thione group can potentially undergo addition polymerization or be chemically modified to introduce polymerizable functionalities. The heterocyclic structure of the 1,3,4-oxadiazole ring can impart thermal stability and specific optical or electronic properties to the resulting polymer.

The butyl substituent on the 1,3,4-oxadiazole ring can play a crucial role in determining the properties of the resulting polymer. The alkyl chain can enhance the solubility of the monomer and the final polymer in organic solvents, which is a significant advantage for processing and characterization. Furthermore, the flexibility of the butyl group can influence the polymer's mechanical properties, such as its glass transition temperature and elasticity.

Future research in this area could explore the synthesis of polyesters, polyamides, or polyurethanes by leveraging the reactive sites on the this compound monomer. Such polymers could find applications in diverse fields, including as specialty plastics, in electronic devices, or as advanced materials for biomedical engineering.

Table 2: Potential Polymerization Pathways for 5-Substituted-1,3,4-oxadiazoline-2-thiones

| Reactive Site | Potential Polymerization Type | Potential Polymer Properties |

| Thione (C=S) Group | Addition Polymerization, Ring-Opening Polymerization | Thermally Stable, Optically Active |

| N-H in the Ring | Condensation Polymerization (with comonomers) | High-Performance Polymers |

| Functionalization of the Butyl Group | Various (depending on introduced functionality) | Tailored Solubility and Mechanical Properties |

Future Research Directions and Unexplored Avenues for 5 Butyl 1,3,4 Oxadiazoline 2 Thione Studies

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of drug candidates. nih.govijpsjournal.com For 5-Butyl-1,3,4-oxadiazoline-2-thione, these technologies can be leveraged to overcome the traditionally high costs and lengthy timelines of drug discovery. mdpi.com

Generative AI algorithms can design novel analogues of the core structure, creating vast virtual libraries of related compounds with potentially enhanced efficacy, selectivity, and safety profiles. mdpi.comfrontiersin.org Machine learning models, trained on extensive datasets of chemical structures and their associated biological activities, can predict the properties of these new molecules without the need for initial synthesis and testing. nih.gov This predictive capability extends to crucial pharmacokinetic properties like absorption, distribution, metabolism, excretion (ADME), and toxicity. nih.gov By forecasting a drug's behavior and potential liabilities early in the process, AI can significantly streamline lead optimization. frontiersin.org

For instance, researchers could employ a generative model to propose modifications to the butyl group or the oxadiazole core, aiming to enhance binding affinity to a specific biological target. A subsequent ML model could then screen these virtual compounds, prioritizing those with the highest predicted activity and the lowest predicted toxicity. frontiersin.orgnih.gov This in silico process focuses laboratory efforts on the most promising candidates, saving considerable time and resources. frontiersin.org

Table 1: Hypothetical AI/ML-Driven Prioritization of this compound Analogs This table illustrates how a machine learning model might score and rank novel derivatives based on predicted properties, guiding researchers on which compounds to synthesize and test first.

| Compound ID | Proposed Modification | Predicted Target Affinity (Score) | Predicted Solubility (mg/L) | Predicted Toxicity Risk (Score) | Overall Priority Rank |

| BOT-001 | (Reference) 5-Butyl... | 0.75 | 150 | 0.40 | 3 |

| BOT-002 | 5-(4-fluorobutyl)-... | 0.82 | 145 | 0.35 | 2 |

| BOT-003 | 5-(Cyclopentylmethyl)-... | 0.88 | 120 | 0.38 | 1 |

| BOT-004 | 5-(2-methoxybutyl)-... | 0.71 | 190 | 0.55 | 4 |

Application of Advanced Microfluidics for Reaction Optimization

The synthesis of heterocyclic compounds like this compound can be significantly improved through the adoption of advanced microfluidics, also known as flow chemistry. researchgate.netrsc.org This technology utilizes micro-scale reactors with small channel dimensions, offering superior control over reaction parameters compared to traditional batch synthesis. rsc.orgrsc.org

Key advantages of microfluidic systems include enhanced heat and mass transfer, improved safety when handling potentially hazardous reagents, and the potential for automation and high-throughput screening. chemrxiv.org For the synthesis of this specific compound, a microfluidic approach would allow for the rapid optimization of reaction conditions such as temperature, pressure, reagent stoichiometry, and residence time. rsc.org This precise control often leads to higher yields, improved purity, and shorter reaction times. nih.gov The integration of machine learning with microfluidics can further accelerate this optimization process, creating "intelligent microfluidics" that autonomously explore reaction conditions to find the optimal synthesis pathway. rsc.orgrsc.org

Table 2: Comparison of Traditional vs. Microfluidic Synthesis for a 1,3,4-Oxadiazole (B1194373) Derivative This table provides a comparative overview of the potential benefits of using a microfluidic reactor for the synthesis of a compound like this compound.

| Parameter | Traditional Batch Synthesis | Microfluidic Synthesis | Advantage of Microfluidics |

| Reaction Time | Several hours (e.g., 8-12 hrs) | Minutes (e.g., 5-20 min) | Drastic reduction in process time |

| Yield | Moderate (e.g., 60-75%) | High (e.g., >90%) | Increased process efficiency |

| Purity | Requires extensive purification | High, often requires minimal purification | Reduced downstream processing |

| Safety | Higher risk with exothermic reactions or hazardous reagents | Enhanced safety due to small volumes and better control | Safer handling of reactions |

| Scalability | Complex, requires larger reactors | Simple, by running the system for a longer duration ("scaling out") | Easier transition from lab to production |

| Optimization | Slow, one-at-a-time parameter changes | Rapid, automated screening of multiple parameters | Faster process development |

Multi-Omics Approaches to Elucidate Complex Biological Interactions

To fully understand the mechanism of action of this compound, a holistic, systems-level approach is necessary. Multi-omics, the integration of various "omics" disciplines, provides a comprehensive view of the molecular changes a compound induces within a biological system. mdpi.comnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single target and map the entire network of interactions. oncodaily.comnih.gov

Proteomics can identify the specific proteins that the compound directly binds to, helping to confirm its intended target and uncover potential off-target interactions that could lead to side effects. nih.gov

Transcriptomics analyzes changes in gene expression (RNA levels) following treatment with the compound, revealing which cellular pathways are activated or inhibited.

Metabolomics studies the impact on small-molecule metabolites, offering a real-time snapshot of the compound's effect on cellular processes like energy production and signaling. nih.govyoutube.com

Table 3: Application of Multi-Omics Technologies in Studying this compound This table outlines how different omics fields can contribute to a comprehensive biological understanding of the compound.

| Omics Technology | Primary Molecules Analyzed | Key Questions Answered for the Compound |

| Proteomics | Proteins | What are the direct protein targets? Does it bind to unintended proteins (off-targets)? How does it alter protein modification and signaling cascades? |

| Transcriptomics | RNA (Gene Expression) | Which genes are turned on or off in response to the compound? What cellular pathways (e.g., inflammation, apoptosis) are most affected? |

| Metabolomics | Metabolites (e.g., sugars, lipids, amino acids) | How does the compound alter the cell's metabolic state? Does it disrupt energy production or other critical metabolic pathways? What are the downstream functional consequences? |

| Genomics | DNA | Are there specific genetic variants in a population that influence the response to the compound? |

| Multi-Omics Integration | All of the above | How do changes in gene expression correlate with changes in protein levels and metabolic activity to produce a therapeutic effect? What is the complete mechanism of action? |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Butyl-1,3,4-oxadiazoline-2-thione, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization of acyl hydrazides with carbon disulfide (CS₂) in a basic alcoholic medium (e.g., KOH/ethanol). Refluxing for 6–8 hours followed by acidification and recrystallization (methanol) yields the product . Optimization can involve adjusting molar ratios (e.g., acyl hydrazide:CS₂ = 1:1.5), solvent polarity, or temperature to enhance yield (typically 50–70%) .

- Key Data : IR spectroscopy confirms the C=S stretch at ~1350 cm⁻¹, while ¹H NMR shows characteristic signals for the butyl chain (δ 0.9–1.7 ppm) .

Q. How are spectroscopic techniques employed to characterize this compound?

- Methodology :

- UV-Vis : Detect π→π* transitions in the oxadiazole ring (λmax ~270–290 nm) .

- IR : Identify C=S (1350 cm⁻¹), C=N (1560 cm⁻¹), and N-H (3100 cm⁻¹) stretches .

- NMR : ¹³C NMR confirms the thione carbon at δ ~165–185 ppm .

Q. What are the common biological screening assays for this compound?

- Methodology : Antimicrobial activity is assessed via disk diffusion (CLSI M02 standards), using bacterial strains like S. aureus and E. coli . Antifungal assays (e.g., against C. albicans) employ broth microdilution (MIC values) .

- Data Interpretation : Zones of inhibition ≥15 mm indicate significant activity; compare with positive controls (e.g., ampicillin) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential maps, and tautomeric stability (thiol-thione equilibrium) .

- Key Findings : The thione form is energetically favored by ~5–10 kcal/mol over the thiol tautomer due to conjugation with the oxadiazole ring . TD-DFT predicts UV absorption maxima within ±5 nm of experimental data .

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity?

- Methodology : Synthesize analogs (e.g., 5-propyl or 5-pentyl derivatives) and correlate logP values (measured via HPLC) with antimicrobial IC₅₀. Use QSAR models to identify critical substituents .

- Case Study : Increasing alkyl chain length (C4 → C6) enhances lipophilicity (logP +0.8) and antifungal activity (MIC reduced by 50%) but may reduce aqueous solubility .

Q. What experimental strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

- Case Study : Hydrolysis of 5-ethoxy-1,3,4-thiadiazole-2-thione unexpectedly yields disulfide dimers due to oxidative coupling. Mitigation involves inert atmospheres (N₂) and avoiding protic solvents .

- Analytical Tools : LC-MS/MS identifies byproducts (e.g., m/z 324 for dimeric species); X-ray crystallography confirms dimeric crystal packing via N-H∙∙∙S hydrogen bonds .

Q. How can factorial design optimize synthesis or bioactivity testing?

- Methodology : A 2³ factorial design evaluates factors like temperature (50–80°C), solvent (ethanol vs. DMF), and catalyst (KOH vs. NaOH). Response surface methodology (RSM) models yield and purity .

- Outcome : Optimal conditions (70°C, ethanol, KOH) increase yield by 20% while reducing side reactions (e.g., hydrolysis) .

Methodological Best Practices

- Theoretical Frameworks : Link synthesis to conceptual models like HSAB theory (soft sulfur nucleophiles) or frontier molecular orbital (FMO) analysis for regioselectivity .

- Data Validation : Use triplicate experiments and statistical tools (e.g., Student’s t-test) to confirm reproducibility (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.